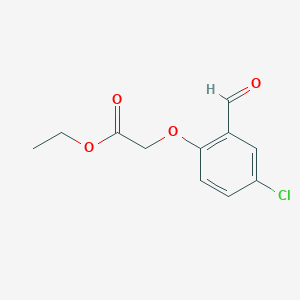

Ethyl (4-chloro-2-formylphenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Ethyl (4-chloro-2-formylphenoxy)acetate can be synthesized through a variety of methods, including the reaction of 4-chloro-2-nitrophenol with ethyl chloroacetate, the reduction of ethyl (4-chloro-2-nitrophenoxy)acetate with iron filings and hydrochloric acid, and the condensation reaction of 2-hydroxybenzaldehyde with ethyl chloroacetate in the presence of a base.Molecular Structure Analysis

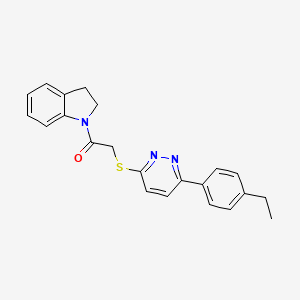

The molecular formula of Ethyl (4-chloro-2-formylphenoxy)acetate is C11H11ClO4. It contains total 27 bond(s); 16 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 aldehyde(s) (aromatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis

Ethyl (4-chloro-2-formylphenoxy)acetate is highly reactive and can form a variety of chemical derivatives through various chemical reactions.Physical And Chemical Properties Analysis

Ethyl (4-chloro-2-formylphenoxy)acetate exhibits a melting point of 59-61°C and a boiling point of 296-297°C. It has a slightly sweet odor and is insoluble in water, but soluble in alcohol and organic solvents. The compound is stable under normal conditions and does not decompose when subjected to heat, light, or air.Aplicaciones Científicas De Investigación

Synthesis and Characterization in Medicinal Chemistry

Ethyl (4-chloro-2-formylphenoxy)acetate is used in the synthesis of various derivatives with potential medicinal applications. For instance, it's involved in the production of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, which have been evaluated for analgesic and anti-inflammatory activities in rodents (Dewangan et al., 2015). Additionally, it's used in the synthesis of imines and thiazolidinones with antimicrobial properties (Fuloria et al., 2009).

Corrosion Inhibition

Research has shown that derivatives of Ethyl (4-chloro-2-formylphenoxy)acetate, such as chalcone derivatives, are effective corrosion inhibitors for mild steel in hydrochloric acid solution. These derivatives exhibit high inhibition activities and their adsorption on mild steel surfaces follows the Langmuir adsorption model (Lgaz et al., 2017).

Diuretic Activity

Certain derivatives of Ethyl (4-chloro-2-formylphenoxy)acetate have been investigated for their diuretic activities. For example, a study on aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate revealed potent, high-ceiling diuretic properties (Lee et al., 1984).

Enzymatic Reduction in Biotechnology

The compound plays a role in biotechnological processes, such as the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate, a related compound, in organic solvent-water diphasic systems. This process is crucial for producing optically pure pharmaceutical intermediates (Shimizu et al., 1990).

Environmental Analysis

In environmental studies, it's used in the development of methods for the detection and analysis of pesticides, like 4-chloro-2-methylphenoxy acetic acid, in complex matrices. This application is vital for monitoring and managing the environmental impact of agricultural chemicals (Omidi et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(4-chloro-2-formylphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMSVBFVAZDXRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-chloro-2-formylphenoxy)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2384139.png)

![2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2384144.png)

![Tert-butyl (3aR,6aS)-2-(5-chloropyrazine-2-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2384145.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/no-structure.png)

![N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2384149.png)